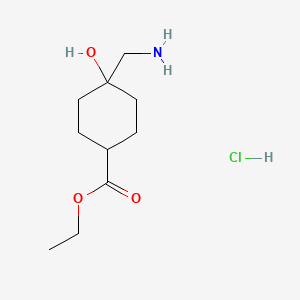
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an aminomethyl group, and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride typically involves multiple steps. One common method starts with the cyclohexanecarboxylic acid, which undergoes esterification to form the ethyl ester. This is followed by the introduction of the aminomethyl group through a reductive amination process. The hydroxyl group is then introduced via a hydroxylation reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar structure with an indole ring instead of a cyclohexane ring.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group and an ester group but lacks the aminomethyl group.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is unique due to the combination of its functional groups and the cyclohexane ring structure. This combination provides specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H20ClNO3 |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8;/h8,13H,2-7,11H2,1H3;1H |
InChI Key |
ZLKJGSWJCSZFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



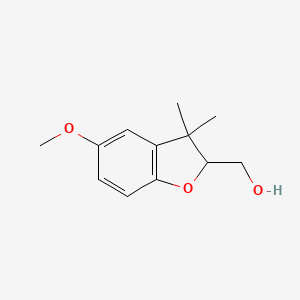

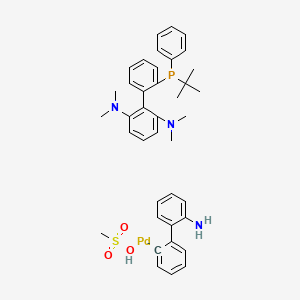
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
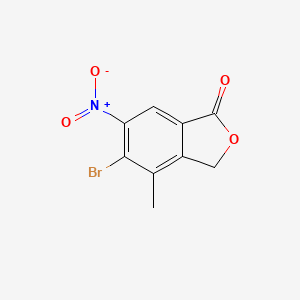
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)
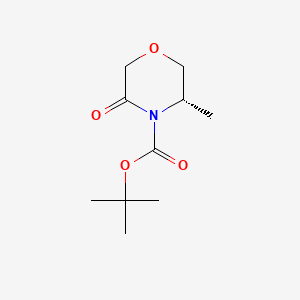



![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
